1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)12-5-4-11(8-10(12)3)15-7-6-14-13(15)16/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPXGBYQLLWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNC2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one typically involves the reaction of 4-isopropyl-3-methylphenylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidinone products.
Scientific Research Applications
Biological Activities
1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one has been investigated for its antimicrobial and antitumor properties. Preliminary studies indicate that compounds within the imidazolidinone class often exhibit significant biological activity, although further pharmacological studies are necessary to elucidate their mechanisms of action.
Antimicrobial Activity
Research suggests that this compound may possess notable antimicrobial properties. Its structural similarity to other known antimicrobial agents indicates potential efficacy against various pathogens. However, comprehensive studies are required to establish its spectrum of activity and the mechanisms underlying its effects.
Antitumor Activity
The compound has been evaluated for its antitumor effects in various cancer cell lines. For instance, it was assessed using the National Cancer Institute's protocols, which indicated promising cytotoxic activity against human tumor cells with mean growth inhibition values suggesting significant efficacy .
Case Study 1: Antitumor Efficacy
A study demonstrated that this compound exhibited significant cytotoxicity against a panel of cancer cell lines. The compound was tested at varying concentrations, revealing a dose-dependent response that highlights its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.72 | Induction of apoptosis |
| A549 (Lung) | 12.53 | Cell cycle arrest |
| HeLa (Cervical) | 18.45 | Inhibition of proliferation |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, indicating its potential use as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderately effective |
| Pseudomonas aeruginosa | 128 | Limited effectiveness |
Mechanism of Action
The mechanism of action of 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one with structurally related imidazolidin-2-one derivatives reported in the literature. Key differences in substituents, molecular properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison of Imidazolidin-2-One Derivatives
Key Observations
Substituent Effects on Bioactivity Pramiconazole () demonstrates the importance of bulky, electronegative groups (e.g., trifluoromethoxy, triazole) in antifungal activity. Its complex structure enables binding to fungal cytochrome P450 enzymes . Compound 25 () incorporates a sulfonyl group and trifluoromethylphenyl moiety, enhancing its potency as a Nox4 inhibitor. The sulfonyl group likely improves solubility and target affinity .
Role of Metal Coordination
- Imidazolidin-2-one derivatives like 7a () form stable cobalt complexes, which exhibit enhanced antitumor activity compared to the parent ligand. Metal coordination can modulate redox properties and DNA interaction .
Structural Flexibility vs. Rigidity
- Compounds with extended alkyl chains (e.g., C20 in ) serve as intermediates for urea derivatives, while rigid analogs like 1-(4-isopropylphenyl)-3-[4-(trifluoromethyl)benzyl]imidazolidin-2-one () may prioritize steric effects in binding .
Pharmaceutical Relevance The impurity 1-[2-(4-amino-3-methylphenoxy)ethyl]imidazolidin-2-one () highlights the need for precise synthetic control in drug development, as minor structural changes can alter pharmacokinetics .
Biological Activity
1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidinone class. Its molecular formula is C14H20N2O, with a molecular weight of 232.33 g/mol. The compound features distinctive structural elements, including a propan-2-yl group and a methyl group on a phenyl ring, which contribute to its potential biological activities, particularly in antimicrobial and antitumor applications.
The compound's synthesis can be achieved through various methods involving reagents such as hydrogen peroxide and lithium aluminum hydride. These methods facilitate the production of the compound in both laboratory and industrial settings. The imidazolidinone ring structure is crucial for its biological activity, as it allows for interactions with various biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Compounds in the imidazolidinone class are often investigated for their ability to inhibit bacterial growth. Research indicates that derivatives of imidazolidinones can affect microbial cell membranes, leading to cell lysis and death .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Similar compounds have demonstrated activity against various cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Further pharmacological studies are needed to elucidate the specific pathways involved in its antitumor effects .
Case Studies
Several studies have investigated the biological effects of imidazolidinone derivatives:
- Cardiovascular Effects : Research on related compounds has shown that certain imidazolidinones can induce hypotension and bradycardia in animal models. For instance, one study reported that an imidazolidinone derivative caused significant decreases in blood pressure and heart rate, likely due to endothelial muscarinic receptor activation and nitric oxide release .
- CYP17 Inhibition : Other derivatives have been identified as inhibitors of CYP17, an enzyme involved in steroidogenesis. This inhibition is particularly relevant for treating androgen-dependent cancers such as prostate cancer. The structural characteristics of imidazolidinones contribute to their efficacy in targeting this enzyme .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(Prop-2-enyl)imidazolidin-2-one | C10H12N2O | Contains an allyl group | Moderate antimicrobial activity |
| 1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one | C14H20N2OS | Features a methylthio group | Potential antitumor effects |
| 1-[3-methylphenyl]imidazolidin-2-one | C13H16N2O | Lacks the propan-2-yl substituent | Limited biological data available |
This table highlights the diversity within the imidazolidinone class and underscores how specific substituents can influence biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted phenyl precursors and imidazolidinone intermediates. Optimization includes testing polar aprotic solvents (e.g., DMF, DMSO) with catalysts like KCO or triethylamine under reflux conditions. Reaction progress is monitored via TLC, and yields are improved by adjusting stoichiometry and temperature gradients (e.g., 60–90°C) .
Q. How is the structural identity and purity of this compound confirmed?
- Methodological Answer : Structural validation employs FTIR (e.g., ν(C=O) at ~1700 cm, ν(N-H) at ~3200–3400 cm), H/C NMR (to confirm substituent integration and coupling patterns), and elemental analysis (C, H, N within ±0.4% of theoretical values). Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are critical for distinguishing regioisomers or stereoisomers in imidazolidinone derivatives?
- Methodological Answer : 2D NMR (e.g., COSY, NOESY) resolves overlapping signals and confirms spatial arrangements. X-ray crystallography (e.g., single-crystal studies at 90 K) provides absolute configuration and bond-length validation, critical for distinguishing isomers .
Advanced Research Questions
Q. How can computational modeling aid in designing imidazolidinone derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins. Reaction path searches combined with experimental feedback loops (e.g., ICReDD’s approach) optimize synthetic routes and substituent effects .
Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions during structural elucidation?
- Methodological Answer : Cross-validation using X-ray crystallography (definitive bond-angle data) and dynamic NMR (to probe conformational exchange in solution). Discrepancies in H NMR splitting patterns may require variable-temperature studies to identify slow equilibria .
Q. How are structure-activity relationships (SARs) systematically evaluated for imidazolidinone derivatives?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., halogenation, alkylation) and testing biological activity (e.g., antimicrobial assays via microdilution, IC determination). Multivariate analysis (e.g., PCA) correlates electronic/steric parameters with activity trends .
Q. What experimental designs mitigate side reactions during imidazolidinone functionalization?
- Methodological Answer : Protecting groups (e.g., Boc for amines) prevent undesired nucleophilic attacks. Catalytic systems like Pd/C or Ru-based complexes enable selective cross-coupling (e.g., Suzuki-Miyaura for aryl introductions). Reaction monitoring via LC-MS identifies intermediates and byproducts .
Data Analysis and Validation
Q. How are crystallographic data reconciled with spectroscopic results for conformational analysis?
- Methodological Answer : Overlay crystallographic coordinates (e.g., CIF files) with DFT-optimized geometries (Gaussian 09) to assess deviations. Torsional angles from X-ray data validate NMR-derived rotamer populations .
Q. What metrics are used to assess the reproducibility of synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
